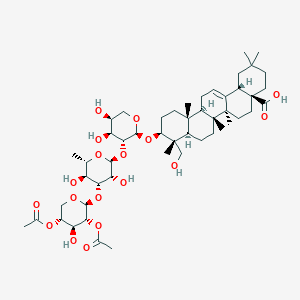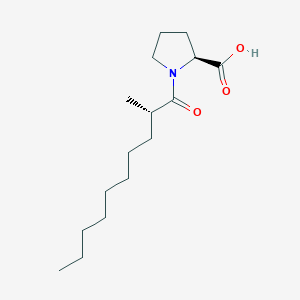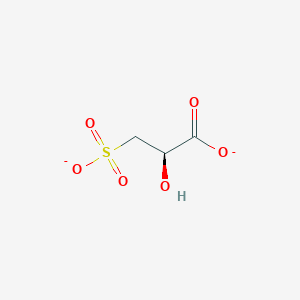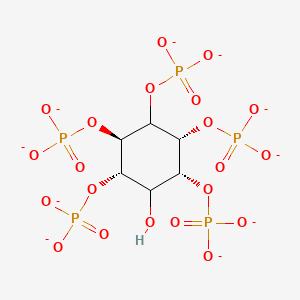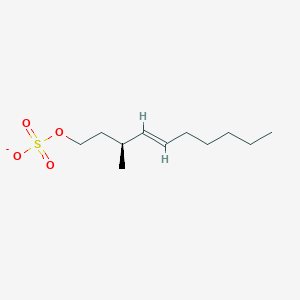
N-(2,4-dihydroxy-3,5,6-trimethylbenzoyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dihydroxy-3,5,6-trimethylbenzoyl)glycine is a glycine derivative.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Study
N-(2,4-dihydroxy-3,5,6-trimethylbenzoyl)glycine derivatives have been synthesized and studied for their structural properties. For example, N-(p-ethynylbenzoyl) derivatives of amino acids, including glycine, have been synthesized and analyzed for their molecular structure, showcasing the importance of such compounds in understanding molecular interactions and configurations (Eissmann & Weber, 2011).
Material Science Applications
In material science, the application of N-(2,4-dihydroxy-3,5,6-trimethylbenzoyl)glycine derivatives has been explored. For instance, modified chitosan pretreatment solutions, incorporating glycine, have been used for padding polyester fabrics before printing with pigmented water-based ink jet inks. This research demonstrates the potential of such compounds in enhancing the quality of fabric printing, indicating their relevance in industrial applications (Noppakundilograt et al., 2010).
Biochemical Research
Glycine derivatives, including those related to N-(2,4-dihydroxy-3,5,6-trimethylbenzoyl)glycine, have been studied in biochemical research. For example, the oxidation of glycine by d-amino acid oxidase in extracts of mammalian central nervous system tissue highlights the biochemical roles and mechanisms of such compounds in biological systems (Marchi & Johnston, 1969).
Agricultural Chemistry
Research into compounds like N-(2,4-dihydroxy-3,5,6-trimethylbenzoyl)glycine has extended into agricultural chemistry. Studies on the metabolism and excretion of related compounds in various species have provided insights into the bioactivity and environmental impact of such chemicals, contributing to safer and more effective agricultural practices (Wold et al., 1973).
Neuroscientific Research
In neuroscience, the interaction of glycine derivatives with receptors has been a subject of study. For example, the enhancement of 3H-labeled MK-801 binding to the excitatory amino acid receptor complex from rat brain by glycine suggests a regulatory role of such compounds in neurotransmission and receptor function (Reynolds et al., 1987).
Eigenschaften
Produktname |
N-(2,4-dihydroxy-3,5,6-trimethylbenzoyl)glycine |
|---|---|
Molekularformel |
C12H15NO5 |
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
2-[(2,4-dihydroxy-3,5,6-trimethylbenzoyl)amino]acetic acid |
InChI |
InChI=1S/C12H15NO5/c1-5-6(2)10(16)7(3)11(17)9(5)12(18)13-4-8(14)15/h16-17H,4H2,1-3H3,(H,13,18)(H,14,15) |
InChI-Schlüssel |
ULJYLPXPUBHEKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1C(=O)NCC(=O)O)O)C)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




